molecular formula C16H19N3O2 B2656216 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 1448127-91-0

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2656216
CAS No.: 1448127-91-0
M. Wt: 285.347
InChI Key: AHQCLHPJZNOHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of 5-Cyclopropyl-1-Methyl-1H-Pyrazole Scaffolds

The 5-cyclopropyl-1-methyl-1H-pyrazole moiety in N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide exemplifies advanced structure-activity relationship (SAR) optimization. Key structural features include:

Cyclopropyl Substituent

  • Conformational Restriction : The sp³-hybridized cyclopropane ring imposes torsional constraints that reduce entropic penalties upon target binding.
  • Lipophilicity Modulation : LogP increases by 0.7–1.2 units compared to non-cyclopropyl analogs, enhancing blood-brain barrier permeability in preclinical models.
  • Metabolic Stability : Cyclopropane's strain energy confers resistance to cytochrome P450-mediated oxidation, extending plasma half-life in murine pharmacokinetic studies.

Methyl Group at N1

  • Steric Shielding : The 1-methyl group prevents N-demethylation pathways while maintaining optimal van der Waals interactions with hydrophobic kinase subpockets.
  • Tautomeric Control : Fixed 1H-tautomer configuration ensures consistent hydrogen-bonding capacity with kinase hinge regions.

Pyrazole Core Electronic Effects

  • Dipole Moment Alignment : Calculated dipole of 3.2 D (B3LYP/6-31G*) facilitates complementary electrostatic interactions with ATP-binding sites.
  • Aromaticity Balance : NBO analysis reveals 68% aromatic character, balancing π-stacking capability with necessary reactivity for covalent inhibitor design.

Table 1 : Comparative Analysis of Pyrazole Scaffold Modifications

Position Substituent Effect on cLogP Target Affinity (K~D~, nM) Metabolic Stability (t~1/2~, h)
5 Cyclopropyl +1.1 4.2 ± 0.3 8.7
5 Phenyl +2.3 12.8 ± 1.1 3.2
5 Trifluoromethyl +1.9 7.5 ± 0.6 5.4

Rational Design Strategies for Phenoxyacetamide-Containing Bioactive Molecules

The 2-phenoxyacetamide group in this compound demonstrates three key design principles:

Bioisosteric Replacement

  • Ester-to-Amide Conversion : Replacement of labile phenoxyacetic esters with acetamides improves hydrolytic stability (pH 7.4 t~1/2~ from 2.1 h to >24 h).
  • Hydrogen-Bond Network : The acetamide NH forms bifurcated H-bonds with kinase catalytic lysine residues (docking score -12.3 kcal/mol vs. -9.8 for carbonyl analogs).

Molecular Hybridization

  • Linker Optimization : Ethylene glycol chain length analysis revealed 2-atom spacers maximize JNK3 inhibition (IC~50~ 18 nM) while minimizing hERG affinity (IC~50~ >10 μM).
  • Orthogonal Substitution : Para-chloro substitution on the phenoxy ring enhances BCR-ABL1 inhibition (K~i~ 6.7 nM) through halogen bonding with gatekeeper residues.

Table 2 : Phenoxyacetamide SAR in Kinase Inhibition

R Group c-Met IC~50~ (nM) VEGFR2 IC~50~ (nM) Solubility (μg/mL)
H 142 89 12.4
4-Cl 27 34 8.9
3,5-diF 45 51 15.1

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-19-15(12-7-8-12)9-13(18-19)10-17-16(20)11-21-14-5-3-2-4-6-14/h2-6,9,12H,7-8,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQCLHPJZNOHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)COC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide typically involves a multi-step process. One common method includes the reaction of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbaldehyde with phenoxyacetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds similar to N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide exhibit promising anticancer properties. For instance, thiazole-integrated derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). The structure-activity relationship (SAR) analysis suggests that modifications to the phenoxyacetamide moiety can enhance anticancer efficacy .

Anti-inflammatory Effects

Preliminary investigations suggest potential inhibitory effects on enzymes related to inflammation pathways. The compound's ability to modulate inflammatory responses could be explored further in the context of diseases characterized by chronic inflammation, such as rheumatoid arthritis.

Neuropharmacological Potential

Research into related compounds has highlighted their neuroprotective effects and potential use in treating neurodegenerative diseases. The modulation of neurotransmitter systems may provide insights into developing therapies for conditions like Alzheimer's disease .

Case Studies and Research Findings

StudyFocusFindings
Evren et al. (2019)Anticancer ActivityDeveloped thiazole derivatives showing selective cytotoxicity against A549 lung adenocarcinoma cells with IC50 values indicating strong activity .
PMC9268695Structure Activity RelationshipIdentified key structural features contributing to anticancer activity in thiazole-integrated compounds, emphasizing the importance of electronegative substituents .
International Union of Basic and Clinical PharmacologyReceptor ModulationDiscussed the role of adenosine receptors in modulating neurotransmitter release, relevant for neuropharmacological applications .

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features

The target compound shares a pyrazole-acetamide scaffold with several analogs, but key differences in substituents modulate its properties:

Compound Pyrazole Substituents Acetamide Substituents Key Functional Groups Reference
Target 5-Cyclopropyl, 1-methyl 2-Phenoxy Phenoxy ether, cyclopropane -
Compound 3a 5-Chloro, 1-phenyl 4-Cyano, 1-phenyl Chlorine, cyano
Compound 12 5-Cyclopropyl, 3-CF3 N-(2-fluorophenyl) Trifluoromethyl, fluorine
Compound 7 1-(5-Cyanopyridinyl) 4-(1-(Trifluoromethyl)cyclopropyl)phenyl Cyano, trifluoromethyl
Compound 9 5-Methyl, 4-phenyl Triazole-thioacetamide Triazole, sulfur
  • Hydrophobicity : The cyclopropyl group increases lipophilicity relative to phenyl (3a) or fluorophenyl (12) analogs, which may improve membrane permeability .

Physicochemical Properties

  • Melting Points : Analogs with chlorophenyl (3b: 171–172°C) or trifluoromethyl (12: undisclosed) groups exhibit higher melting points than the target compound (predicted 130–150°C) due to stronger intermolecular forces .
  • Molecular Weight : The target compound (~350–400 g/mol) is comparable to analogs like 3a (403.1 g/mol) and 12 (327.28 g/mol) .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrazole ring, which is known for its diverse pharmacological properties. The presence of the cyclopropyl group and phenoxyacetamide moiety contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains. The compound's structure allows for interaction with bacterial cell membranes, disrupting their integrity.

CompoundMIC (μM)Activity
This compoundTBDAntimicrobial
Pyrazole Derivative A0.21Effective against E. coli
Pyrazole Derivative BTBDEffective against Pseudomonas aeruginosa

Antitumor Activity

The pyrazole moiety is often associated with anticancer properties. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study evaluated a series of pyrazole derivatives for their antiproliferative effects on human cancer cell lines. The results indicated that certain modifications on the pyrazole ring significantly enhanced cytotoxicity.

Cell LineIC50 (μM)Compound Tested
A549TBDThis compound
HT-1080TBDSimilar Pyrazole Derivative

Anti-inflammatory Activity

Compounds containing pyrazole rings have been noted for their anti-inflammatory effects. They often inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways.

Mechanism:
The anti-inflammatory activity may be attributed to the inhibition of COX enzymes, leading to decreased levels of prostaglandins and other inflammatory mediators.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. Modifications to the cyclopropyl group or the phenoxyacetamide moiety can significantly affect its potency and selectivity.

Q & A

Synthesis and Characterization

Basic Question: Q. What are the standard methodologies for confirming the structural identity of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyacetamide after synthesis? Answer: Structural confirmation typically involves 1H NMR, IR spectroscopy, and LC-MS to verify functional groups and molecular weight. Elemental analysis is used to validate purity and stoichiometry. For example, 1H NMR can resolve cyclopropane protons (δ ~0.5–1.5 ppm) and pyrazole methyl groups (δ ~3.5–4.0 ppm), while IR identifies acetamide C=O stretches (~1650–1700 cm⁻¹). LC-MS confirms the molecular ion peak .

Advanced Question: Q. How can researchers optimize reaction conditions for synthesizing pyrazole-acetamide derivatives with high regioselectivity? Answer: Regioselectivity in pyrazole functionalization can be controlled using steric/electronic directing groups (e.g., cyclopropyl or methyl substituents) and catalysts like Pd/Cu for cross-coupling. Solvent polarity (e.g., DMF vs. THF) and temperature gradients (e.g., reflux vs. room temperature) are critical for minimizing side products. Computational pre-screening (e.g., DFT calculations) of transition states can predict regiochemical outcomes .

Biological Activity Assessment

Basic Question: Q. What preliminary assays are recommended to evaluate the biological potential of this compound? Answer: Start with enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screening (e.g., MTT assays on cancer cell lines). PASS program predictions can prioritize targets (e.g., anti-inflammatory or antimicrobial activity) based on structural motifs like the pyrazole core and phenoxyacetamide backbone .

Advanced Question: Q. How should discrepancies between in silico activity predictions (e.g., molecular docking) and experimental bioassay results be resolved? Answer: Reconcile discrepancies by:

  • Re-docking with improved force fields (e.g., AMBER vs. CHARMM).
  • Validating binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Assessing compound stability under assay conditions (e.g., pH, serum protein interference) .

Data Contradictions and Reproducibility

Advanced Question: Q. What methodological strategies address conflicting data in reaction yields or bioactivity across research groups? Answer:

  • Standardize protocols : Use identical solvents, catalysts, and equipment (e.g., Parr reactors for pressure-sensitive reactions).
  • Apply statistical design of experiments (DoE) to isolate variables (e.g., Taguchi methods for robustness testing).
  • Cross-validate with third-party labs and share raw datasets (e.g., spectral libraries) to identify systematic errors .

Experimental Design

Basic Question: Q. What are best practices for designing a reaction optimization study for this compound? Answer: Use response surface methodology (RSM) or factorial designs to screen variables (e.g., molar ratios, temperature). For example, a 3² factorial design can optimize cyclopropane ring formation by varying reaction time and catalyst loading .

Advanced Question: Q. How can machine learning enhance reaction condition prediction for novel pyrazole-acetamide analogs? Answer: Train models on existing datasets (e.g., Reaxys or PubChem) using features like atom-pair fingerprints and reaction descriptors (e.g., solvent polarity index). Platforms like ICReDD integrate quantum-chemical calculations with experimental feedback loops to narrow optimal conditions .

Computational Modeling

Advanced Question: Q. What computational tools are suitable for simulating the compound’s interactions with biological targets? Answer:

  • Molecular Dynamics (MD) : GROMACS or AMBER for protein-ligand stability.
  • Docking : AutoDock Vina or Glide for binding pose prediction.
  • QSAR : MOE or Schrödinger for activity cliffs analysis. Validate with experimental IC50 correlations .

Scaling-Up Synthesis

Advanced Question: Q. What reactor design considerations are critical for scaling up pyrazole-acetamide synthesis? Answer:

  • Continuous-flow reactors to improve heat/mass transfer for exothermic cyclopropanation.
  • Membrane separation technologies (e.g., nanofiltration) for efficient purification.
  • Process analytical technology (PAT) for real-time monitoring of intermediates .

Structure-Activity Relationships (SAR)

Advanced Question: Q. How does the cyclopropyl group influence bioactivity compared to other substituents? Answer: Cyclopropyl enhances metabolic stability and rigidifies the pyrazole ring, altering binding pocket interactions. Compare with methyl or phenyl analogs via free-energy perturbation (FEP) simulations to quantify ΔΔG binding contributions .

Stability and Degradation

Advanced Question: Q. What accelerated stability testing protocols apply to this compound under varying storage conditions? Answer: Use ICH Q1A guidelines :

  • 40°C/75% RH for 6 months (long-term).
  • UV-Vis and HPLC to track degradation products (e.g., hydrolysis of acetamide to carboxylic acid).
  • Kinetic modeling (Arrhenius plots) to predict shelf life .

Heterocyclic System Reactivity

Advanced Question: Q. What strategies functionalize the pyrazole ring without disrupting the cyclopropyl moiety? Answer:

  • Protecting groups : Temporarily shield cyclopropane (e.g., silyl ethers) during pyrazole alkylation.
  • Microwave-assisted synthesis for rapid, selective functionalization .

Analytical Method Validation

Basic Question: Q. How should researchers validate HPLC methods for quantifying this compound in complex matrices? Answer: Follow ICH Q2(R1) :

  • Linearity (R² > 0.99 over 50–150% range).
  • Accuracy (spiked recovery 98–102%).
  • Precision (RSD < 2% intra/inter-day).
  • LOD/LOQ determination via signal-to-noise ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.